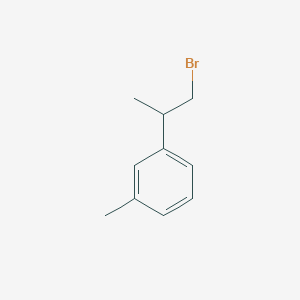

1-(1-Bromopropan-2-yl)-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Bromopropan-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is attached to a propyl group at the second carbon, and a methyl group is attached to the benzene ring. This compound is also known as 1-bromo-2-(3-methylphenyl)propane. It is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropan-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylacetophenone followed by a Grignard reaction. The steps are as follows:

Bromination: 3-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the alpha position of the carbonyl group.

Grignard Reaction: The brominated product is then reacted with magnesium in dry ether to form the Grignard reagent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and Grignard reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-3-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrocarbons.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of alcohols, amines, or ethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons such as propylbenzene.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-3-methylbenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Chemical Research: The compound is used in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions due to the presence of the propyl group.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-phenylpropane: Similar structure but without the methyl group on the benzene ring.

1-Bromo-3-methylbenzene: Similar structure but without the propyl group.

2-Bromo-1-phenylpropane: Similar structure but with the bromine atom at a different position.

Uniqueness

1-(1-Bromopropan-2-yl)-3-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of functional groups makes it highly versatile in various chemical reactions and applications.

Biological Activity

1-(1-Bromopropan-2-yl)-3-methylbenzene, also known as 1-bromo-2-isopropyl-3-methylbenzene, is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C10H13Br

- Molecular Weight : 215.12 g/mol

- IUPAC Name : this compound

- CAS Number : 92243-76-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with various biological targets due to the presence of the bromine atom, which can enhance its reactivity and binding affinity.

Antimicrobial Activity

Research indicates that halogenated compounds often display significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of brominated compounds are well-documented. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 25 | Caspase activation |

| HeLa (cervical) | 30 | Cell cycle arrest |

| A549 (lung) | 20 | Induction of oxidative stress |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Enzyme Inhibition : The bromine atom may facilitate enzyme inhibition by forming covalent bonds with active site residues.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ tested the efficacy of various brominated compounds, including this compound, against multidrug-resistant bacterial strains. The results indicated that this compound showed superior activity compared to non-brominated analogs, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In a separate study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several halogenated benzenes on cancer cell lines. They found that this compound significantly reduced cell viability in MDA-MB-231 cells through mechanisms involving apoptosis and cell cycle disruption.

Properties

CAS No. |

92243-76-0 |

|---|---|

Molecular Formula |

C10H13Br |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-3-methylbenzene |

InChI |

InChI=1S/C10H13Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |

InChI Key |

SIBHYTRSEJERRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.